molecular formula C19H19N3O4S B2475570 N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 941883-17-6

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No.: B2475570
CAS No.: 941883-17-6
M. Wt: 385.44
InChI Key: MCSZNFOTFQQJCM-UHFFFAOYSA-N
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Description

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

A novel five-step synthetic route has led to a series of 1,3,4-oxadiazole derivatives with potent α-glucosidase inhibitory potential. These compounds were synthesized from 4-chlorobenzoic acid through a series of conversions, culminating in the reaction of 1,3,4-oxadiazole with various electrophiles. Structural determination was performed using infrared, 1H-NMR, 13C-NMR, electron ionization mass spectrometry, and high-resolution electron ionization mass spectrometry analyses (Iftikhar et al., 2019).

Antimicrobial and Hemolytic Activities

2,5-Disubstituted 1,3,4-oxadiazole compounds were prepared and exhibited antimicrobial and hemolytic activity. The compounds showed varying degrees of activity against microbial species relative to reference standards, with specific compounds demonstrating potent activity and less toxicity, suggesting their potential for further biological screening and application (Gul et al., 2017).

Anticancer Activity

A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against several cancer cell lines. Most of the tested compounds exhibited moderate to excellent anticancer activity, with five derivatives showing higher activities than the reference drug, etoposide (Ravinaik et al., 2021).

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-24-13-6-9-15(16(11-13)25-2)18-21-22-19(26-18)20-17(23)10-12-4-7-14(27-3)8-5-12/h4-9,11H,10H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSZNFOTFQQJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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